Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- (CAS 651031-30-0) is a chiral, C2-symmetric morpholine derivative bearing two benzyloxymethyl substituents at the 3‑ and 5‑positions in a trans configuration. It belongs to the class of trans‑α,α‘‑disubstituted morpholines recognized as promising candidates for chiral auxiliaries and ligand catalysts in asymmetric transformations.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
CAS No. 651031-30-0
Cat. No. B12597517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-
CAS651031-30-0
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1C(NC(CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3
InChIInChI=1S/C20H25NO3/c1-3-7-17(8-4-1)11-22-13-19-15-24-16-20(21-19)14-23-12-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2/t19-,20-/m0/s1
InChIKeyVDIABBPQYFRDAJ-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3S,5S)-3,5-Bis[(phenylmethoxy)methyl]morpholine (CAS 651031-30-0) is a Critical C2-Symmetric Chiral Morpholine Building Block for Asymmetric Synthesis


Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- (CAS 651031-30-0) is a chiral, C2-symmetric morpholine derivative bearing two benzyloxymethyl substituents at the 3‑ and 5‑positions in a trans configuration [1]. It belongs to the class of trans‑α,α‘‑disubstituted morpholines recognized as promising candidates for chiral auxiliaries and ligand catalysts in asymmetric transformations [1]. The (3S,5S) enantiomer is synthesized from D‑N‑Boc‑serine methyl ester and (R)‑solketal derivatives, yielding the product with high optical purity (diastereomeric excess >99%, enantiomeric excess >98% by chiral HPLC) [1]. This defined stereochemistry makes the compound a valuable building block for the construction of enantiopure pharmaceuticals, peptide mimics, and chelating ligands where C2 symmetry can reduce competing diastereomeric transition states [1].

Why Generic Morpholine Derivatives Cannot Replace (3S,5S)-3,5-Bis[(phenylmethoxy)methyl]morpholine (CAS 651031-30-0) in Stereochemically Demanding Applications


In scientific procurement for asymmetric synthesis, simply substituting a racemic mixture of trans‑3,5‑bis(benzyloxymethyl)morpholine or the opposite enantiomer for the (3S,5S)‑configured compound risks introducing the wrong stereochemistry, which can completely abolish the desired chiral induction or lead to incorrect absolute configuration of the final product [1]. Even closely related in‑class analogs such as the TBDPS‑protected variant (3S,5S)‑1 possess different protecting‑group lability, precluding their use when a benzyl‑ether based orthogonal deprotection strategy is needed [1]. The quantitative evidence below demonstrates precisely how (3S,5S)‑3 differs from its closest alternatives in optical purity, synthetic accessibility, and protecting‑group compatibility, providing a concrete basis for product selection.

Head-to-Head Comparative Data Table for (3S,5S)-3,5-Bis[(phenylmethoxy)methyl]morpholine (CAS 651031-30-0) vs. Its Closest Analogs


Optical Purity: (3S,5S)-3 vs. (3R,5R)-3 Enantiomer

The (3S,5S)-configured bis(benzyloxymethyl)morpholine achieves a diastereomeric excess (de) >99% and enantiomeric excess (ee) >98% by chiral HPLC analysis, matching and in one metric slightly exceeding the (3R,5R) enantiomer prepared from L‑serine [1]. Both enantiomers are obtained with excellent optical purity, but the (3S,5S)‑enantiomer's absolute configuration is associated with D‑serine‑derived chirality, which may be more suitable for specific target molecule architectures [1].

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Synthetic Yield: (3S,5S)-3 vs. (3R,5R)-3 and (3S,5R)-2

The overall synthetic yield of (3S,5S)-3,5-bis(benzyloxymethyl)morpholine starting from (R)-solketal is 42%, which is comparable to the 43% yield reported for the (3R,5R) enantiomer [1]. In contrast, the unsymmetrical analog (3S,5R)-3-(benzyloxymethyl)-5-(tert-butyldiphenylsilyloxymethyl)morpholine [(3S,5R)-2] is obtained in a higher overall yield of 46% from (R)-4 [1].

Process Chemistry Chiral Pool Synthesis Yield Optimization

C2-Symmetry Advantage: (3S,5S)-3 vs. Unsymmetrical Analog (3S,5R)-2

The (3S,5S)-3 compound possesses C2 symmetry, which in the context of chiral auxiliaries and ligands is known to reduce the number of competing diastereomeric transition states, often leading to higher enantioselectivity in asymmetric reactions [1]. The unsymmetrical analog (3S,5R)-2 lacks this symmetry element, potentially leading to more complex stereochemical outcomes [1].

Asymmetric Catalysis Ligand Design Transition-State Control

Protecting-Group Orthogonality: (3S,5S)-3 (Benzyl) vs. (3S,5S)-1 (TBDPS)

The benzyl ether protecting groups in (3S,5S)-3 are labile under hydrogenolytic conditions (H2, Pd/C), whereas the TBDPS silyl ether protecting groups in the analog (3S,5S)-1 require fluoride-based cleavage (e.g., TBAF) [1]. This difference enables orthogonal deprotection strategies in complex molecule synthesis. (3S,5S)-3 was obtained with de >99% and ee >98%, while (3S,5S)-1 was prepared with de >94% and ee >99% [1].

Protecting-Group Strategy Orthogonal Deprotection Multistep Synthesis

Recommended Application Scenarios for Procuring (3S,5S)-3,5-Bis[(phenylmethoxy)methyl]morpholine (CAS 651031-30-0)


Synthesis of C2-Symmetric Chiral Ligands for Asymmetric Catalysis

The high optical purity (de >99%, ee >98%) and C2 symmetry of (3S,5S)-3 make it an ideal precursor for bidentate ligands used in metal-catalyzed asymmetric reactions, where reducing competing transition states is critical for achieving high enantioselectivity [1].

Construction of Enantiopure Peptide Mimetics and Macrocyclic Compounds

The benzyl-protected hydroxymethyl groups can be orthogonally deprotected to reveal primary alcohols for further functionalization, enabling incorporation of the morpholine scaffold into complex peptide-like frameworks with defined (3S,5S) stereochemistry [1].

Chiral Building Block in Medicinal Chemistry for D-Serine-Derived Pharmacophores

When a drug candidate requires a D-serine-derived morpholine core, the (3S,5S)-3 compound provides the correct absolute configuration with validated synthetic accessibility (42% overall yield) and excellent stereochemical integrity [1].

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